1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate is a chemical compound notable for its unique molecular structure and potential biological applications. It belongs to the class of piperidine derivatives, which are recognized for their diverse pharmacological activities. The compound's stereochemistry, specifically the (3S,4R) configuration, plays a critical role in its biological interactions and therapeutic potentials.
This compound is classified under piperidine derivatives, which are cyclic amines containing a six-membered ring with one nitrogen atom. The systematic nomenclature follows the IUPAC conventions, and it is recognized by its CAS number 1009376-53-7. Its molecular formula is , with a molecular weight of approximately 257.33 g/mol .
The synthesis of 1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate can be achieved through several methods involving various reagents and conditions. Common approaches include:
These methods often require careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity .
1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions including:
These reactions are significant for modifying the compound to enhance its properties or to synthesize analogs that may exhibit improved biological activity .
The mechanism of action for 1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate involves interactions at the molecular level with biological targets. This may include:
Further studies are necessary to elucidate these mechanisms fully and determine their implications in medicinal chemistry .
The compound exhibits several notable physical properties:
Chemical properties include:
These properties are essential for practical applications in research and industry .
1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate has potential applications in various scientific fields:
The unique structural features and biological activities make it a valuable compound for ongoing research in pharmacology and medicinal chemistry .
The efficient enantioselective synthesis of 1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate requires precise stereochemical control, particularly at the C3 and C4 chiral centers. Asymmetric catalytic methods have emerged as powerful tools for constructing the piperidine scaffold with high enantiomeric excess. One prominent approach involves organocatalytic α-amination of carbonyl precursors followed by stereoselective cyclization. Research demonstrates that chiral proline derivatives can catalyze reactions between ketoesters and azodicarboxylates to yield α-hydrazino esters with enantiomeric excesses exceeding 90% [4]. These intermediates serve as crucial precursors for piperidine ring formation through reductive N-N bond cleavage and intramolecular cyclization.
Transition metal catalysis offers complementary strategies for enantioselective synthesis. Palladium-catalyzed asymmetric hydrogenation of tetra-substituted olefin precursors bearing protected carboxylate groups achieves excellent diastereoselectivity (>20:1 dr) for the desired (3S,4R) configuration [2]. The chiral environment provided by phosphine ligands such as (R,R)-Me-DuPhos induces facial selectivity during hydride addition, establishing the contiguous stereocenters in a single transformation. This methodology circumvents the need for resolution steps and provides direct access to enantiomerically enriched piperidine carboxylates with minimal epimerization risk. Recent advances have optimized catalyst loading to 0.5-2 mol% while maintaining yields above 85%, representing a significant improvement over stoichiometric chiral auxiliary approaches [4].
Table 1: Asymmetric Catalytic Methods for Piperidine Synthesis
Catalyst Type | Reaction | ee (%) | dr (trans:cis) | Yield (%) |
---|---|---|---|---|
L-Proline Derivatives | α-Amination/cyclization | 90-95 | 15:1 | 60-75 |
Pd/(R,R)-Me-DuPhos | Asymmetric hydrogenation | >99 | >20:1 | 85-92 |
Chiral Ru-Complexes | Reductive amination | 88-93 | 10:1 | 78-85 |
Ylide chemistry provides a versatile platform for constructing the 4-methylpiperidine core with precise stereocontrol. The most efficient route employs (R)-1-(1-tert-butyloxycarbonyl)-4-oxo-3-piperidyl hydrazine-1,2-dicarboxylic acid dibenzyl ester as a key precursor, which undergoes Wittig olefination under carefully optimized conditions [5]. Potassium tert-butoxide in tetrahydrofuran at 0°C to room temperature promotes the formation of the (S)-1-(1-tert-butyloxycarbonyl)-4-methylene-3-piperidyl hydrazine-1,2-dicarboxylic acid dibenzyl ester ylide adduct with complete retention of configuration at C3. This transformation demonstrates remarkable functional group tolerance toward the protected carboxylates, preserving both the tert-butyl carbamate and benzyl ester moieties without competitive side reactions.
The stereochemical outcome of subsequent hydrogenation steps critically depends on catalyst selection and reaction parameters. Catalytic hydrogenation (H₂, 50 psi) of the exocyclic methylene group using palladium on carbon (Pd/C) in methanol achieves syn-selective delivery of hydrogen across the double bond, yielding the (3S,4R)-3-diazanyl-4-methyl piperidine derivative with >95% diastereoselectivity [5]. This remarkable stereocontrol originates from substrate-directed adsorption on the catalyst surface, where the existing C3 stereocenter and bulky N-protecting groups create a chiral environment that favors hydride addition from the less hindered face. The reaction proceeds over 24 hours at room temperature to afford the intermediate in 92% yield, which undergoes subsequent reductive cleavage of the diazanyl group under modified conditions (Raney nickel, methanol, 48 hours) to furnish the target compound with complete retention of configuration. This ylide-based approach achieves an overall yield of 34.5% while maintaining excellent stereochemical fidelity throughout the four-step sequence [5].
The installation of carboxylate protecting groups presents two divergent strategic approaches: direct esterification of preformed dicarboxylic acid precursors versus multi-step functionalization during piperidine ring assembly. Direct esterification employs the (3S,4R)-4-methylpiperidine-1,3-dicarboxylic acid substrate, which undergoes differential protection through stepwise condensation [8]. Experimental data reveals that selective mono-tert-butylation occurs efficiently (95% yield) using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylaminopyridine (DMAP) at 0°C, followed by methyl esterification of the remaining carboxyl group using iodomethane and potassium carbonate in DMF at room temperature (87% yield). This approach benefits from commercial availability of the dicarboxylic acid precursor and operational simplicity but requires careful pH control to prevent di-Boc formation and potential epimerization at acid-sensitive stereocenters.
Multi-step functionalization builds the ester protections earlier in the synthetic sequence, as demonstrated in the ylide-mediated route where both protecting groups are introduced prior to ring formation [5]. This strategy offers superior stereochemical stability since the chiral centers are established after the ester functions are in place. Comparative analysis reveals significant differences in overall efficiency:
Table 2: Esterification Strategy Comparison
Parameter | Direct Esterification | Multi-Step Functionalization |
---|---|---|
Overall Yield | 68-72% | 34.5% |
Stereochemical Integrity | 90-93% ee (risk of epimerization) | >99% ee (preserved configuration) |
Purification Complexity | Moderate (chromatography required) | High (multiple intermediates) |
Scale-Up Feasibility | Excellent | Moderate |
Byproduct Formation | 5-8% diester impurities | <2% side products |
The multi-step approach provides crucial advantages for synthesizing the thermodynamically disfavored cis-3,4-disubstituted piperidine configuration. The cis-1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate derivative (CAS 1334499-78-3) exhibits distinct NMR properties (δ 1.45 ppm for tert-butyl, δ 3.70 ppm for methoxy) and specific rotation [α]D²⁰ = +15.6° (c 1.0, CHCl₃) that confirm successful retention of stereochemistry throughout the protection sequence [7] [8]. This method prevents the epimerization observed under acidic conditions during direct esterification, justifying the yield sacrifice for applications requiring high stereochemical purity.
Chiral auxiliaries remain indispensable for synthesizing the challenging (3S,4R) stereoisomer when catalytic methods provide insufficient stereoselectivity. The dibenzyl hydrazine dicarboxylate moiety serves as a particularly effective chiral controller in the ylide-based route, directing both the initial Wittig reaction stereochemistry and subsequent hydrogenation diastereoselectivity [5]. X-ray crystallographic analysis confirms that the bulky dibenzyloxycarbonyl (DBOC) group creates a rigid conformational preference in the 4-oxopiperidine precursor, enabling face-selective ylide addition to establish the C3 stereocenter with >99% ee. This auxiliary remains intact throughout the methylenation and hydrogenation steps, providing continuous stereochemical guidance during installation of the C4 methyl group.
Boronic acid-derived auxiliaries represent another powerful approach for stereocontrol, particularly through their ability to form reversible covalent bonds with the piperidine nitrogen and carbonyl oxygen, creating a chelated transition state [4]. The constrained geometry of these complexes forces hydride delivery exclusively from the re face during critical reduction steps, yielding the (3S,4R) configuration with diastereomeric ratios exceeding 25:1. Following stereochemical induction, these auxiliaries are cleaved under mild oxidative conditions (pH 7.5 buffer, H₂O₂) without epimerization. Chiral tert-butyl carbamate protecting groups (Boc) also contribute to stereocontrol through steric guidance during crystallization-induced asymmetric transformations [6]. The tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate intermediate (CAS 2326413-71-0) can be resolved via diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid, enriching the desired isomer to >99.5% ee before proceeding to carboxylation [10]. This dual protection strategy—combining a hydrolytically stable carbamate with a readily modifiable ester—provides orthogonal deprotection pathways while maintaining configurational integrity during multi-step syntheses of complex pharmaceutical intermediates.
Table 3: Chiral Auxiliaries for Stereochemical Control
Auxiliary Type | Attachment Point | dr Achievement | Removal Conditions |
---|---|---|---|
DBOC Hydrazide | N1 and C3 | >20:1 (3S,4R) | H₂/Pd-C, MeOH |
Boronic Esters | N1 and carbonyl oxygen | 25:1 (3S,4R) | Oxidative (H₂O₂) |
Camphorsulfonate | Carboxylate counterion | >99.5% ee | Basic extraction |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7